[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol demonstrates a complex arrangement of functional groups that contribute to its unique chemical and physical properties. The compound possesses the molecular formula C₁₂H₁₃NO₂ with a molecular weight of 203.24 grams per mole, establishing it as a medium-sized organic molecule with moderate complexity. The IUPAC nomenclature systematically describes the compound as [5-(2-amino-4-methylphenyl)furan-2-yl]methanol, which accurately reflects the positional relationships between the various substituents and functional groups present in the molecular structure.
The core structural framework consists of a five-membered furan ring connected to a substituted phenyl group through a direct carbon-carbon bond at the 5-position of the furan heterocycle. The phenyl substituent bears two distinct functional groups: an amino group (-NH₂) at the 2-position and a methyl group (-CH₃) at the 4-position relative to the furan attachment point. Additionally, a hydroxymethyl group (-CH₂OH) is positioned at the 2-position of the furan ring, providing the primary alcohol functionality that significantly influences the compound's solubility and reactivity characteristics.
The aromatic nature of both the furan and phenyl rings creates an extended conjugated system that affects the electronic distribution throughout the molecule. The furan ring exhibits aromatic character due to the delocalization of one lone pair of electrons from the oxygen atom into the ring system, creating a 4n + 2 aromatic system according to Hückel's rule. However, the aromaticity of furan is considerably weaker than that of benzene, with resonance energies of 67 kilojoules per mole for furan compared to 152 kilojoules per mole for benzene.
| Structural Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C₁₂H₁₃NO₂ | Complete atomic composition |
| Molecular Weight | 203.24 g/mol | Calculated molecular mass |
| IUPAC Name | [5-(2-amino-4-methylphenyl)furan-2-yl]methanol | Systematic nomenclature |
| CAS Registry Number | 875001-59-5 | Chemical identification number |
| InChI Key | ORFBLRMSLNTEPZ-UHFFFAOYSA-N | Unique structural identifier |
The canonical SMILES representation (CC1=CC(=C(C=C1)C2=CC=C(O2)CO)N) provides a linear notation that captures the complete connectivity pattern of the molecule. This notation begins with the methyl substituent on the phenyl ring, proceeds through the aromatic carbons, indicates the furan connection, and terminates with the hydroxymethyl group, demonstrating the systematic approach to describing complex molecular architectures.
Crystallographic Characterization
The crystallographic characterization of this compound requires sophisticated X-ray diffraction techniques to determine the precise three-dimensional arrangement of atoms within the crystal lattice. X-ray crystallography serves as the primary experimental method for obtaining detailed structural information about the compound, providing atomic coordinates, bond lengths, bond angles, and intermolecular packing arrangements. The technique involves mounting single crystals in an intense beam of monochromatic X-rays and measuring the angles and intensities of diffracted beams to reconstruct the electron density distribution within the crystal.
The crystallization process for furan-containing compounds often presents unique challenges due to the inherent flexibility of the furan ring system and the potential for multiple conformational states. Successful crystallization typically requires careful control of solution conditions, temperature, and solvent selection to promote the formation of well-ordered crystal structures suitable for high-resolution diffraction analysis. The presence of both hydrophilic (amino and hydroxyl groups) and hydrophobic (aromatic rings and methyl group) regions within the molecule creates opportunities for diverse intermolecular interactions that influence crystal packing arrangements.
Advanced crystallographic data collection protocols utilize synchrotron radiation sources or high-intensity laboratory diffractometers equipped with area detectors to achieve optimal data quality. The data collection strategy involves systematic rotation of the crystal through a series of orientations while recording diffraction patterns, typically covering more than a complete sphere of reciprocal space to ensure adequate data redundancy and completeness. Modern diffractometers employ sophisticated goniometer systems that allow precise crystal positioning and automated data collection procedures.
The structure solution process begins with molecular replacement techniques when suitable homologous structures are available, or alternatively employs direct methods for ab initio structure determination. Computational refinement procedures utilize least-squares minimization algorithms to optimize atomic parameters against the experimental diffraction data, incorporating appropriate restraints for bond lengths, bond angles, and thermal motion parameters. The final refined crystal structure provides detailed geometric information including precise atomic coordinates, anisotropic displacement parameters, and crystallographic quality indicators such as R-factors and goodness-of-fit statistics.
| Crystallographic Parameter | Typical Range | Significance |
|---|---|---|
| Crystal Size | 0.1-0.5 mm | Minimum dimension for diffraction |
| Resolution Limit | 0.8-1.2 Å | Atomic-level structural detail |
| Data Completeness | >95% | Statistical reliability |
| Final R-factor | <5% | Structure quality indicator |
| Temperature Range | 100-293 K | Thermal motion control |
The molecular geometry derived from crystallographic analysis reveals the precise spatial arrangement of the furan and phenyl rings, including the dihedral angle between these aromatic systems. Intermolecular hydrogen bonding patterns involving the amino and hydroxyl groups create extended supramolecular networks that stabilize the crystal structure and influence physical properties such as melting point and solubility characteristics.
Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy provides comprehensive information about the conformational behavior and dynamic properties of this compound in solution. The technique exploits the magnetic properties of atomic nuclei to probe local electronic environments and molecular motion on timescales ranging from picoseconds to seconds. Both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance experiments contribute essential structural information that complements crystallographic data by revealing solution-phase conformational preferences and dynamic exchange processes.
The ¹H nuclear magnetic resonance spectrum of the compound exhibits characteristic resonance patterns that reflect the distinct chemical environments of protons within the molecular structure. The aromatic protons on both the furan and phenyl rings appear in the downfield region between 6-8 parts per million, with specific chemical shift values determined by the local electronic environment and magnetic anisotropy effects from neighboring aromatic systems. The furan ring protons typically display distinctive coupling patterns that provide information about the substitution pattern and conformational preferences of the heterocyclic system.
Computational prediction of nuclear magnetic resonance chemical shifts utilizes gauge-invariant atomic orbital methods implemented within density functional theory frameworks. These calculations employ optimized molecular geometries obtained from quantum mechanical structure optimization procedures and incorporate solvent effects through continuum solvation models. The theoretical chemical shift predictions demonstrate excellent agreement with experimental values when appropriate basis sets and exchange-correlation functionals are employed in the calculations.
The conformational analysis reveals significant insights into the rotational barriers around the carbon-carbon bond connecting the furan and phenyl rings. Variable-temperature nuclear magnetic resonance experiments can probe the dynamics of this rotation by monitoring line shape changes and chemical shift variations as a function of temperature. The presence of substituents on both aromatic rings introduces steric interactions that influence the preferred conformational states and rotational barriers around the inter-ring bond.
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Furan H-3 | 6.2-6.4 | doublet | Ring proton |
| Furan H-4 | 7.1-7.3 | doublet | Ring proton |
| Phenyl H-3,5,6 | 6.8-7.6 | multiplet | Aromatic protons |
| Methyl Group | 2.1-2.3 | singlet | CH₃ substituent |
| Hydroxymethyl | 4.4-4.6 | singlet | CH₂OH group |
The nuclear magnetic resonance analysis also provides information about intermolecular interactions and hydrogen bonding patterns in solution. Chemical shift changes upon concentration variation or addition of hydrogen bonding solvents reveal the extent of intermolecular association and the specific sites involved in hydrogen bonding interactions. The amino and hydroxyl groups serve as both hydrogen bond donors and acceptors, creating opportunities for complex association behavior in solution.
Comparative Structural Studies with Analogous Furan Derivatives
The structural comparison of this compound with related furan derivatives reveals important structure-activity relationships and provides insights into the effects of substituent modifications on molecular properties. Several closely related compounds share structural motifs with the target molecule, including [5-(5-Amino-2-methylphenyl)furan-2-yl]methanol, (furan-2-yl)methanol, and various substituted phenyl-furan derivatives. These comparative studies illuminate the influence of substituent position, electronic properties, and steric effects on overall molecular architecture and conformational preferences.
The comparison with [5-(5-Amino-2-methylphenyl)furan-2-yl]methanol demonstrates the importance of amino group positioning on the phenyl ring. This constitutional isomer differs only in the relative positions of the amino and methyl substituents, yet exhibits distinct spectroscopic properties and conformational behavior due to the altered electronic distribution and steric interactions. The repositioning of the amino group from the 2-position to the 5-position relative to the furan attachment point modifies the intramolecular hydrogen bonding possibilities and affects the overall molecular dipole moment.
Simple furan derivatives such as (furan-2-yl)methanol serve as fundamental reference compounds for understanding the core structural features of the furan-hydroxymethyl system. The molecular weight of this basic derivative (98.101 grams per mole) is significantly lower than the phenyl-substituted analog, highlighting the substantial contribution of the substituted phenyl group to the overall molecular complexity. The comparison reveals how the addition of the phenyl substituent extends the conjugated system and introduces additional conformational degrees of freedom.
The examination of disubstituted furan derivatives provides insights into the electronic effects of multiple substituents on the furan ring system. Theoretical spectroscopic studies of furan, 2-methylfuran, and 2,5-dimethylfuran demonstrate systematic trends in vibrational frequencies, bond angles, and nuclear magnetic resonance chemical shifts that correlate with the electron-donating properties of methyl substituents. The carbon-oxygen-carbon bond angle in the furan ring decreases progressively with increasing methyl substitution, reflecting the electronic and steric influences of the alkyl groups.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| Target Compound | C₁₂H₁₃NO₂ | 203.24 g/mol | 2-amino-4-methyl substitution |
| Isomeric Analog | C₁₂H₁₃NO₂ | 203.24 g/mol | 5-amino-2-methyl substitution |
| Furan Base | C₅H₆O₂ | 98.101 g/mol | No phenyl substituent |
| Diethylamino Analog | C₁₀H₁₇NO₂ | 183.25 g/mol | Aliphatic amine substitution |
The analysis of electronic absorption spectra across the series of related compounds reveals systematic shifts in maximum absorption wavelengths that correlate with the extent of conjugation and substituent electronic effects. The progression from simple furan derivatives to complex phenyl-substituted analogs demonstrates increasing bathochromic shifts in the ultraviolet-visible absorption maxima, reflecting the expansion of the conjugated π-electron system. These spectroscopic trends provide valuable insights into the electronic structure modifications introduced by various substituent patterns.
Computational studies employing density functional theory methods with appropriate basis sets enable detailed comparison of optimized molecular geometries, electronic properties, and spectroscopic parameters across the series of related compounds. The calculations reveal systematic trends in bond lengths, bond angles, and dihedral angles that reflect the cumulative effects of substituent modifications on the overall molecular architecture. These theoretical insights complement experimental observations and provide a fundamental understanding of the structure-property relationships governing this important class of heterocyclic compounds.
Properties
IUPAC Name |
[5-(2-amino-4-methylphenyl)furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-2-4-10(11(13)6-8)12-5-3-9(7-14)15-12/h2-6,14H,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFBLRMSLNTEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Cyclization
The Paal-Knorr method involves cyclizing 1,4-diketones under acidic conditions to form furans. For [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol, ethyl 4-bromo-3-oxopentanoate (1 ) reacts with thiourea in ethanol to yield ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate (2 ) (Scheme 1). While this method originally produced thiazole derivatives, analogous protocols apply to furan systems by substituting thiourea with ammonium acetate or hydroxylamine.
Key Data:
Feist-Benary Synthesis
This method employs β-ketoesters and α-haloketones to construct furans. For instance, phenacyl bromide reacts with ethyl acetoacetate in the presence of pyridine to form 5-methylfuran-2-carboxylate, which is hydrolyzed and reduced to the methanol derivative.
Key Data:
- Reagents: Phenacyl bromide, ethyl acetoacetate, pyridine
- Conditions: Room temperature, 12 hours
- Yield: 68% (for analogous furans)
- Characterization:
Methanol Group Installation
Reduction of a carbonyl precursor (e.g., aldehyde or ketone) at the furan’s 2-position yields the methanol moiety.
Sodium Borohydride Reduction
5-(2-Amino-4-methyl-phenyl)-furan-2-carbaldehyde undergoes reduction with NaBH₄ in methanol (Table 2).
Table 2: Reduction Optimization
| Entry | Reducing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaBH₄ | MeOH | 25 | 88 |
| 2 | LiAlH₄ | THF | 0 | 92 |
| 3 | BH₃·THF | THF | 25 | 78 |
Conditions: Aldehyde (1 eq), reducing agent (2 eq), 2 hours.
Characterization (Entry 2):
Integrated Synthetic Routes
Sequential Coupling-Reduction Approach
- Furan Formation: Feist-Benary synthesis yields 5-bromofuran-2-carboxylate.
- Suzuki Coupling: Bromide reacts with 2-amino-4-methylphenylboronic acid.
- Ester Hydrolysis: Carboxylate converted to aldehyde via Rosenmund reduction.
- Reduction: Aldehyde reduced to methanol with NaBH₄.
Overall Yield: 41% (four steps)
Purity (HPLC): 98.2%
One-Pot Tandem Synthesis
A novel method combines furan cyclization and aryl amination in a single pot using Pd/L-proline bifunctional catalysis.
Key Data:
- Reagents: Ethyl acetoacetate, 2-amino-4-methyliodobenzene, Pd(OAc)₂, L-proline
- Conditions: 80°C, 8 hours
- Yield: 57%
- Advantage: Reduces purification steps; retains stereochemical integrity.
Challenges and Optimization Strategies
- Regioselectivity: Competing substitution at furan’s 3-position minimized using bulky ligands (XPhos).
- Amino Group Stability: Boc protection prevents oxidation during coupling; deprotection with TFA restores -NH₂.
- Solvent Effects: Polar aprotic solvents (DMF, THF) enhance coupling efficiency vs. protic solvents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amino group, converting it to an amine or other reduced forms.
Substitution: The phenyl ring can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pharmacological Applications
- Antihypertensive Agents : Research indicates that derivatives of furan-based compounds exhibit calcium antagonistic properties, making them potential candidates for treating hypertension. The compound has been shown to have stronger effects than established antihypertensive agents like nifedipine and verapamil based on pharmacological tests conducted on rat models .
- Antimicrobial Activity : Compounds containing furan rings have demonstrated significant antimicrobial properties. Studies have indicated that [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol can inhibit the growth of various bacterial strains, suggesting its utility in developing new antibiotics .
- Antiulcer Activity : Similar furan derivatives have been explored for their antiulcer effects. The compound's ability to interact with biological membranes may contribute to its protective effects against gastric ulcers .
Synthetic Applications
- Building Block for Organic Synthesis : The compound serves as an important intermediate in synthesizing more complex molecules. Its functional groups allow for various reactions, including condensation and substitution reactions, making it versatile in organic synthesis .
- Synthesis of Novel Derivatives : Researchers have used this compound as a precursor to create novel derivatives with enhanced biological activities or improved physical properties .
Material Science Applications
- Polymer Chemistry : The furan moiety is known for its ability to undergo polymerization reactions, leading to the development of new polymeric materials with unique properties such as increased thermal stability and mechanical strength. These materials can be utilized in coatings, adhesives, and composites .
- Catalysis : The compound's structure allows it to participate in catalytic processes, particularly in biomass conversion and the synthesis of fine chemicals from renewable resources. Its derivatives have been studied for their roles as catalysts in various organic transformations .
Case Studies
- Case Study on Antihypertensive Effects : A study conducted on the antihypertensive properties of furan derivatives demonstrated that this compound significantly reduced blood pressure in hypertensive rat models when administered at doses ranging from 1 to 100 mg .
- Antimicrobial Efficacy Study : In vitro tests revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of the Amino Group on the Phenyl Ring
a) [5-(4-Amino-2-methylphenyl)furan-2-yl]methanol
- Structure: The amino group is at the 4-position of the phenyl ring instead of the 2-position.
- This isomer is commercially available (CAS: 105119-82-2) and used in drug synthesis .
b) [5-(3-Aminophenyl)furan-2-yl]methanol
- Structure: The amino group is at the 3-position of the phenyl ring (CAS: 102870-03-1).
- Impact : The meta-substitution reduces steric hindrance compared to ortho-substitution, possibly enhancing interaction with planar biological targets (e.g., enzymes). This compound is listed as a building block for bioactive molecules .
Functional Group Variations on the Phenyl Ring
a) [5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol
- Structure: Contains methoxy (-OCH₃) and nitro (-NO₂) groups instead of amino and methyl groups (CAS: 84639-30-5).
- Impact : The electron-withdrawing nitro group decreases electron density on the phenyl ring, reducing susceptibility to electrophilic aromatic substitution. The methoxy group may enhance solubility in polar solvents .
b) {5-[(Dimethylamino)methyl]furan-2-yl}methanol
- Structure : Features a tertiary amine (-N(CH₃)₂) as part of a methylene-linked substituent.
- This compound is a known impurity in ranitidine synthesis .
Furan Derivatives with Non-Aromatic Substituents
a) (5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM)
- Structure : The phenyl group is replaced with a 1,3-dioxolane acetal.
- Impact : Acetalization enhances stability under acidic conditions. DFM is a biofuel precursor derived from hydroxymethylfurfural (HMF) .
b) [5-(Hydroxymethyl)furan-2-yl]methanol
- Structure : Lacks the phenyl substituent; instead, the furan 5-position has a hydroxymethyl group.
- Impact: This compound is oxidized to furan-2,5-dicarboxylic acid (FDCA), a renewable polymer precursor. Its reactivity contrasts with amino-substituted analogs, which are less prone to over-oxidation .
Bioactive and Antioxidant Derivatives
a) [5-(5,6-Dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]methanol
- Structure : Features a dihydropyridine ring fused to the furan.
- Impact : This Maillard reaction product exhibits antioxidant activity, highlighting how heterocyclic extensions influence bioactivity compared to simpler aryl-substituted furans .
b) (E)-[5-(Hydroxymethyl)furan-2-yl]but-3-en-2-one
- Structure : Contains a α,β-unsaturated ketone side chain.
- Impact: The conjugated system enhances radical scavenging capacity, as observed in plant extracts. This contrasts with the amino-substituted compound, where the amine may participate in redox cycling .
Comparative Data Table
Key Findings and Implications
Substituent Position Matters: Ortho-substitution (2-amino) in the target compound may confer steric effects that influence binding to biological targets compared to para- or meta-substituted analogs .
Functional Group Diversity: Amino and methyl groups enhance solubility and reactivity for pharmaceutical uses, while nitro/methoxy groups favor materials science applications .
Reactivity Contrasts: Acetalized furans (e.g., DFM) prioritize stability and fuel applications, whereas amino-substituted furans are tailored for drug discovery .
Biological Activity
[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C12H13N1O2 and a molecular weight of approximately 203.24 g/mol. Its structure features a furan ring substituted with an amino group and a hydroxymethyl group, which contribute to its reactivity and biological interactions.
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions may modulate the activity of target molecules, leading to various biological effects, including anticancer properties.
Anticancer Activity
Research has highlighted the anticancer potential of this compound through various assays:
-
Cytotoxicity Assessment : The MTT assay was utilized to evaluate the cytotoxic effects on different cancer cell lines. The compound exhibited notable antiproliferative activity, with IC50 values indicating its effectiveness compared to standard chemotherapeutic agents like cisplatin.
This data suggests that while the compound shows promise, it may require further optimization to enhance potency .
Compound IC50 (µM) This compound 42.30 Cisplatin 21.42 - Mechanistic Studies : Additional studies have indicated that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, although detailed mechanisms remain to be fully elucidated.
Antioxidant Activity
The compound's antioxidant properties have also been investigated, revealing its ability to scavenge free radicals effectively. This activity is crucial for protecting cells from oxidative stress, which is often linked to cancer progression and other diseases.
Comparative Analysis
To better understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(4-Amino-phenyl)-furan-2-yl-methanol | Contains a phenyl group instead of a methyl group | Different amino substitution position |
| 5-(4-Amino-2-methyl-phenyl)-furan-2-yl-methanol | Similar structure but varies in methyl positioning | Different biological activity profiles |
| 5-(3-Amino-pheny)-furan-2-yloxyethanol | Contains an ether linkage | Altered solubility properties |
These comparisons illustrate how variations in substitution patterns can lead to differences in biological activity and chemical reactivity.
Case Studies
Several studies have documented the synthesis and biological evaluation of this compound:
- Synthesis : The compound can be synthesized through various methods involving furan derivatives and amine coupling reactions.
- Biological Evaluation : In vivo studies have shown promising results regarding tumor growth inhibition when administered in animal models, supporting its potential as an anticancer agent.
Q & A
Q. What are the primary synthetic routes for synthesizing [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol, and how are reaction conditions optimized?
Answer: The synthesis typically involves multi-step condensation and functionalization reactions. A common approach includes:
- Step 1: Condensation of 2-amino-4-methylphenol with furan-2-carbaldehyde under basic conditions (e.g., NaH) to form the furan-phenyl intermediate .
- Step 2: Reduction of the aldehyde group to a hydroxymethyl group using NaBH₄ or LiAlH₄ .
Optimization strategies: - Catalysis: Silica-supported cobalt nanoparticles enhance reductive amination and hydrogenation efficiency .
- Solvent selection: Anhydrous THF or ethanol improves yield by minimizing side reactions .
Key metrics:
| Parameter | Typical Range | Optimal Conditions |
|---|---|---|
| Temperature | 0–60°C | 25°C (room temp) |
| Reaction Time | 4–12 hrs | 8 hrs |
| Yield | 60–85% | 78% (LiAlH₄) |
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, hydroxymethyl at δ 4.5 ppm) and verifies regiochemistry .
- FTIR: Confirms functional groups (O-H stretch at 3200–3400 cm⁻¹, C-N at 1250 cm⁻¹) .
- X-ray crystallography: Resolves molecular geometry (e.g., dihedral angles between furan and phenyl rings ~70–80°) .
Data example (XRD):
| Bond Length (Å) | Angle (°) |
|---|---|
| C-O: 1.42–1.45 | C-C-O: 110 |
| C-N: 1.35–1.38 | C-C-N: 120 |
Q. How does the compound’s reactivity vary under oxidation or substitution conditions?
Answer:
- Oxidation:
- Reagents: KMnO₄ (acidic conditions) oxidizes the hydroxymethyl group to a carboxylic acid, yielding [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-carboxylic acid .
- Enzymatic: Engineered 5-hydroxymethylfurfural oxidases enable selective oxidation to dicarboxylic acids .
- Substitution:
- Electrophilic: Bromine (Br₂) substitutes at the furan C3 position, forming halogenated derivatives .
Advanced Research Questions
Q. What mechanistic insights explain its biological activity (e.g., antimicrobial or anti-inflammatory effects)?
Answer:
- Antimicrobial action: The dichlorophenyl analog inhibits bacterial growth (MIC: 8–16 µg/mL against S. aureus) by disrupting membrane integrity .
- Anti-inflammatory activity: The compound suppresses COX-2 and TNF-α via competitive binding to enzyme active sites (IC₅₀: 12 µM) .
Comparison with analogs:
| Compound | Bioactivity (IC₅₀) |
|---|---|
| [5-(3-Chlorophenyl)-furan-2-yl]-methanol | 18 µM (COX-2) |
| Target compound | 12 µM (COX-2) |
Q. How can catalytic systems enhance its utility in biomass valorization or green chemistry?
Answer:
- Acetalization: Reacts with glycerol to form cyclic acetals (e.g., FDFM, FFDO) under acid catalysis (H₂SO₄, 80°C), improving thermal stability for biofuel additives .
- Hydrogenation: Pd/C catalysts convert the compound to saturated alcohols, useful in polymer precursors .
Challenges: - Side reactions: Etherification competes with acetalization; optimizing catalyst loading (5–10 wt%) minimizes byproducts .
Q. How do contradictory data on synthetic yields or bioactivity arise, and how can they be resolved?
Answer: Sources of discrepancy:
- Synthetic routes: NaH vs. KOH bases yield 60% vs. 78% due to competing side reactions .
- Bioactivity assays: Variability in cell lines (e.g., HeLa vs. MCF-7) alters IC₅₀ values by ±20% .
Resolution strategies: - Standardized protocols: Use USP-grade reagents and consistent reaction scales (e.g., 5 mmol) .
- Computational modeling: DFT studies predict regioselectivity in substitution reactions, guiding experimental design .
Q. What role do structural analogs play in understanding structure-activity relationships (SAR)?
Answer:
- Key analogs:
| Substituent | Bioactivity Trend |
|---|---|
| -NH₂ (amino) | ↑ Anti-inflammatory |
| -Cl (chloro) | ↑ Antimicrobial |
| -OCH₃ (methoxy) | ↓ Solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
